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Compound of Interest

Compound Name: Gallium(III)sulfate

Cat. No.: B13130936 Get Quote

Anhydrous Gallium(III) sulfate (Ga₂(SO₄)₃) is isostructural with anhydrous iron(III) sulfate,

crystallizing in the rhombohedral space group R-3[1]. The following crystallographic data is

based on the known structure of anhydrous iron(III) sulfate (Fe₂(SO₄)₃) as a proxy, providing a

robust model for the atomic arrangement in anhydrous Gallium(III) sulfate.

Parameter Value

Compound Gallium(III) Sulfate

Formula Ga₂(SO₄)₃

Crystal System Trigonal

Space Group R-3 (No. 148)

Lattice Parameters (Hexagonal Setting) a = 8.23 Å, c = 22.30 Å

Unit Cell Volume 1308.55 Å³

Formula Units per Cell (Z) 6

Table 1: Crystallographic data for anhydrous Gallium(III) sulfate, based on its isostructural

relationship with anhydrous iron(III) sulfate[1].

Atomic Coordinates (Fractional)
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Atom Wyckoff Site x y z

Ga1 6c 0 0 0.144059

Ga2 6c 0 0 0.355941

S 18f 0.333333 0.666667 0.25

O1 18f 0.333333 0.666667 0.194444

O2 18f 0.333333 0.666667 0.305556

O3 18f 0.166667 0.833333 0.25

O4 18f 0.5 0.5 0.25

Table 2: Fractional atomic coordinates for anhydrous Gallium(III) sulfate, derived from the

isostructural iron(III) sulfate[1].

Experimental Protocols
The determination of the crystal structure of anhydrous Gallium(III) sulfate involves two primary

stages: the synthesis of the crystalline material and its analysis by powder X-ray diffraction

followed by Rietveld refinement.

I. Synthesis of Anhydrous Gallium(III) Sulfate
This protocol outlines a common method for the synthesis of anhydrous Gallium(III) sulfate,

which involves the dehydration of its hydrated form.

Materials:

Gallium metal (Ga) or Gallium(III) hydroxide (Ga(OH)₃)

Concentrated sulfuric acid (H₂SO₄)

Deionized water

Ethanol or Ether

Glassware: Beakers, flasks, stirring rods
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Heating mantle or hot plate

Vacuum oven or furnace

Procedure:

Preparation of Hydrated Gallium(III) Sulfate (Ga₂(SO₄)₃·18H₂O):

Carefully dissolve a known quantity of gallium metal or gallium(III) hydroxide in

concentrated sulfuric acid. The reaction is exothermic and should be performed in a fume

hood with appropriate personal protective equipment.

Continue stirring until the gallium source is completely dissolved.

Slowly add deionized water to the solution to induce crystallization of the hydrated salt,

Gallium(III) sulfate octadecahydrate (Ga₂(SO₄)₃·18H₂O).

The crystallization process can be enhanced by cooling the solution in an ice bath and

precipitating the salt by adding ethanol or ether.

Collect the resulting white crystals by vacuum filtration and wash with a small amount of

cold deionized water, followed by ethanol.

Dehydration to Anhydrous Gallium(III) Sulfate:

Place the hydrated Gallium(III) sulfate crystals in a crucible suitable for heating.

Heat the sample in a vacuum oven or furnace. The dehydration occurs in stages, with the

anhydrous form being obtained at temperatures above 310°C.

Maintain the temperature for several hours to ensure complete removal of water.

Cool the anhydrous Gallium(III) sulfate in a desiccator to prevent rehydration from

atmospheric moisture.

II. Crystal Structure Analysis by Powder X-ray Diffraction
(PXRD) and Rietveld Refinement
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This protocol describes the steps for analyzing the synthesized anhydrous Gallium(III) sulfate

powder to determine its crystal structure.

Instrumentation:

Powder X-ray diffractometer with a monochromatic X-ray source (e.g., Cu Kα)

Sample holder (low-background is preferred)

Software for Rietveld refinement (e.g., GSAS, FullProf, TOPAS)

Procedure:

Sample Preparation:

Grind the anhydrous Gallium(III) sulfate into a fine, homogeneous powder using an agate

mortar and pestle. This minimizes preferred orientation effects.

Pack the powder into the sample holder, ensuring a flat and level surface.

Data Collection:

Mount the sample holder in the diffractometer.

Set the data collection parameters, including the 2θ range (e.g., 10-120°), step size (e.g.,

0.02°), and counting time per step. A longer counting time will improve the signal-to-noise

ratio.

Initiate the X-ray diffraction scan.

Rietveld Refinement:

Initial Model:

Import the collected powder diffraction data into the Rietveld software.

Define the initial structural model. Since Gallium(III) sulfate is isostructural with iron(III)

sulfate, use the crystallographic data for Fe₂(SO₄)₃ (Space group R-3, lattice
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parameters, and atomic positions) as the starting model[1]. Replace the iron atomic

positions with gallium.

Refinement Strategy:

Step 1: Scale Factor and Background: Begin by refining the scale factor and the

background parameters. The background can be modeled using a polynomial function.

Step 2: Unit Cell Parameters: Refine the lattice parameters (a and c for the hexagonal

setting).

Step 3: Peak Profile Parameters: Refine the parameters that define the peak shape

(e.g., Gaussian and Lorentzian components, Caglioti parameters U, V, W). This

accounts for instrumental and sample-related peak broadening.

Step 4: Atomic Positions: Refine the fractional atomic coordinates (x, y, z) for each atom

(Ga, S, O).

Step 5: Isotropic Displacement Parameters: Refine the isotropic displacement

parameters (Biso or Uiso) for each atom, which account for thermal vibrations.

Convergence and Analysis:

Monitor the goodness-of-fit indicators (e.g., Rwp, Rp, χ²) to assess the quality of the

refinement. The refinement is considered converged when these values are low and

stable.

Visually inspect the difference plot (observed vs. calculated pattern) to ensure there are

no significant unmodeled peaks or systematic errors.

Once the refinement is complete, the software will provide the final refined crystal

structure parameters for anhydrous Gallium(III) sulfate.

Mandatory Visualization
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Caption: Experimental workflow for the synthesis and crystal structure analysis of anhydrous

Gallium(III) sulfate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b13130936?utm_src=pdf-custom-synthesis
https://next-gen.materialsproject.org/materials/mp-540767/
https://www.benchchem.com/product/b13130936#gallium-iii-sulfate-crystal-structure-analysis
https://www.benchchem.com/product/b13130936#gallium-iii-sulfate-crystal-structure-analysis
https://www.benchchem.com/product/b13130936#gallium-iii-sulfate-crystal-structure-analysis
https://www.benchchem.com/product/b13130936#gallium-iii-sulfate-crystal-structure-analysis
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b13130936?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13130936?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13130936?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

